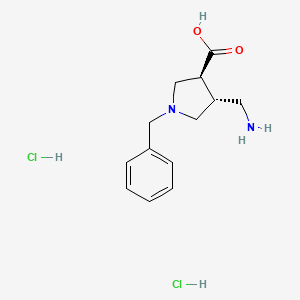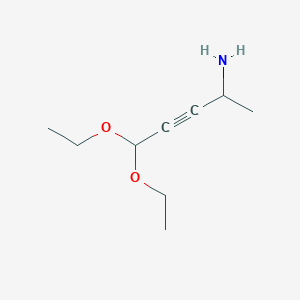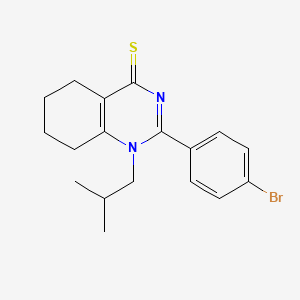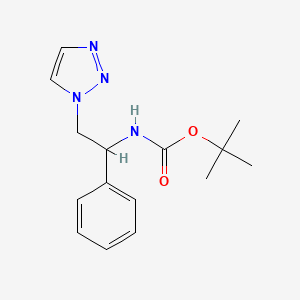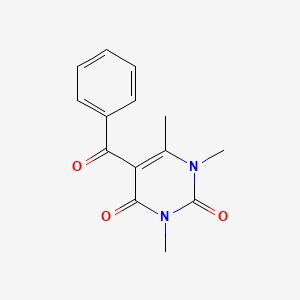
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione
概要
説明
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione (5-BTP) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. 5-BTP has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-BTP has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.
科学的研究の応用
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been widely studied for its potential applications in scientific research. It has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been studied for its potential applications in drug development, as it has been found to be a potent inhibitor of certain enzymes, and has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to inhibit the activity of other enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE).
生化学的および生理学的効果
The biochemical and physiological effects of 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione have been widely studied. It has been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory compounds. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells. 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has also been found to have antioxidant properties, and has been shown to protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments include its relatively low cost and its ease of synthesis. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione has been found to have a range of interesting properties, including its ability to act as a catalyst in organic synthesis, and its ability to act as a ligand in metal-catalyzed reactions. The main limitation of using 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione research include the further study of its mechanism of action, the development of more efficient synthesis methods, and the development of new applications for 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione in drug development. In addition, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be further studied for its potential applications in synthetic organic chemistry, and its potential applications in biochemistry and physiology. Finally, 5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione could be studied for its potential to act as an antioxidant, and for its potential to protect cells from oxidative damage.
特性
IUPAC Name |
5-benzoyl-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-11(12(17)10-7-5-4-6-8-10)13(18)16(3)14(19)15(9)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIFHYPUIILNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-benzoyl-1,3,6-trimethyl-2,4(1H,3H)-Pyrimidinedione | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B2616164.png)
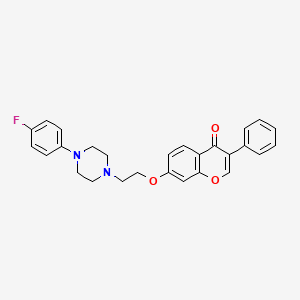
![5-methyl-7-phenyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2616173.png)
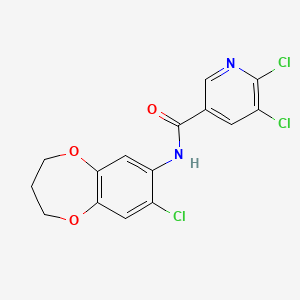
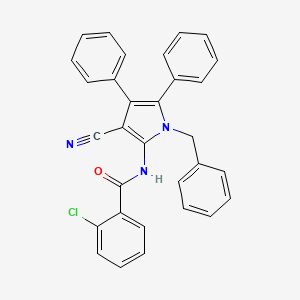
![7a-(4-Fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2616176.png)
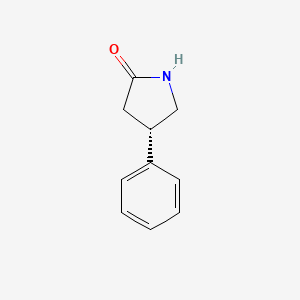
![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)
![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)
